molecular formula C9H12O2 B8291916 (R)-2-Phenylpropane-1,2-diol

(R)-2-Phenylpropane-1,2-diol

Cat. No. B8291916
M. Wt: 152.19 g/mol
InChI Key: LNCZPZFNQQFXPT-VIFPVBQESA-N
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Description

(R)-2-Phenylpropane-1,2-diol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Phenylpropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Phenylpropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-2-Phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(2R)-2-phenylpropane-1,2-diol

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3/t9-/m0/s1

InChI Key

LNCZPZFNQQFXPT-VIFPVBQESA-N

Isomeric SMILES

C[C@](CO)(C1=CC=CC=C1)O

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of in prop-1-en-2-ylbenzene (commercially available from Sigma-Aldrich, Milwaukee, Wis.) (2 g, 16.9 mmol) in a THF (20 mL): H2O (10 mL) mixture were added N-methylmorpholine N-oxide (1.98 g, 16.9 mmol) and osmium tetroxide (429.90 mg, 1.6 mmol) at 0° C. The resulting reaction mixture was stirred for 2 hours at ambient temperature. After completion of reaction (monitored by TLC (TLC eluent: 30% EtOAc in petroleum ether)), the reaction mixture was diluted with water and extracted with EtOAc. The organic layers were combined and washed with water, washed with saturated NaCl solution, and dried on anhydrous Na2SO4. Then the organic layer was filtered and concentrated under vacuum to provide a residue which was purified by column chromatography eluting with 50-60% EtOAc in hexane to afford 2-phenylpropane-1,2-diol, 1.5 g (58.25%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.45-7.43 (m, 2H), 7.30-7.26 (m, 2H), 7.20-7.16 (m, 1H), 4.86 (s, 1H), 4.68 (t, J=6 Hz, 1H), 3.39 (d, J=6 Hz, 1H), 1.38 (s, 3H). (no MS ionization).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
429.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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